molecular formula C12H11BrN2O2 B1331304 2-[(1-Bromo-2-naphthyl)oxy]acetohydrazide CAS No. 315248-38-5

2-[(1-Bromo-2-naphthyl)oxy]acetohydrazide

Cat. No. B1331304
CAS RN: 315248-38-5
M. Wt: 295.13 g/mol
InChI Key: YVEYGZIYDZYEHJ-UHFFFAOYSA-N
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Description

“2-[(1-Bromo-2-naphthyl)oxy]acetohydrazide” is a chemical compound with the molecular formula C12H11BrN2O2 . It has a molecular weight of 295.14 . This compound is used in proteomics research .


Molecular Structure Analysis

The InChI code for “2-[(1-Bromo-2-naphthyl)oxy]acetohydrazide” is 1S/C12H11BrN2O2/c13-12-9-4-2-1-3-8(9)5-6-10(12)17-7-11(16)15-14/h1-6H,7,14H2,(H,15,16) . This code provides a detailed description of the molecule’s structure.

Scientific Research Applications

Proteomics Research

This compound is utilized in proteomics, which is the large-scale study of proteins, their structures, and functions. The hydrazide functional group of 2-[(1-Bromo-2-naphthyl)oxy]acetohydrazide can be used to modify proteins or peptides for specific detection or purification purposes in proteomic analysis .

Material Science

In material science, this compound’s ability to form stable hydrazone linkages makes it valuable for creating novel polymeric materials. These materials can have applications in creating smart coatings that respond to environmental stimuli .

Chemical Synthesis

As a building block in organic synthesis, 2-[(1-Bromo-2-naphthyl)oxy]acetohydrazide can be used to synthesize a variety of naphthyl-derived compounds. These synthesized compounds may exhibit unique optical or electronic properties useful in developing new chemical sensors .

Chromatography

In chromatographic applications, the compound can be used to modify stationary phases or to synthesize new ligands for affinity chromatography. This can improve the separation of complex biological mixtures, aiding in the purification of biomolecules .

Analytical Chemistry

Analytical chemists may employ this compound in the development of new analytical reagents. Due to its bromine atom, it can be used in bromometric assays to quantify the presence of reducing agents in a sample .

Biopharma Production

In the biopharmaceutical industry, the compound’s reactive groups can be harnessed to link therapeutic agents to carriers or to modify drugs to improve their pharmacokinetic properties .

Safety and Hazard Analysis

The compound’s safety profile, including its irritant properties, must be thoroughly understood for its handling and use in research settings. This knowledge is crucial for developing safe laboratory practices .

Advanced Battery Science

The naphthyl group in the compound could potentially be explored for its electrochemical properties, which might be beneficial in designing advanced battery materials with improved energy storage capabilities .

Safety and Hazards

The safety information available indicates that “2-[(1-Bromo-2-naphthyl)oxy]acetohydrazide” is an irritant . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

2-(1-bromonaphthalen-2-yl)oxyacetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O2/c13-12-9-4-2-1-3-8(9)5-6-10(12)17-7-11(16)15-14/h1-6H,7,14H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVEYGZIYDZYEHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2Br)OCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80352635
Record name 2-[(1-bromo-2-naphthyl)oxy]acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

315248-38-5
Record name 2-[(1-bromo-2-naphthyl)oxy]acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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